molecular formula C5H9ClO B1584631 5-Chloropentanal CAS No. 20074-80-0

5-Chloropentanal

Cat. No. B1584631
CAS RN: 20074-80-0
M. Wt: 120.58 g/mol
InChI Key: ZNLHWEDEIKEQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloropentanal is an organic compound with the chemical formula C5H9ClO . It is a colorless liquid with a special pungent odor . It is mainly used for the synthesis of bioactive molecules and pharmaceutical intermediates .


Molecular Structure Analysis

The molecular formula of 5-Chloropentanal is C5H9ClO . Its average mass is 120.577 Da and its monoisotopic mass is 120.034195 Da . The InChI code for 5-Chloropentanal is 1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2 .


Physical And Chemical Properties Analysis

5-Chloropentanal has a molecular weight of 120.58 . It is a liquid at room temperature . It is stored in a freezer under -20°C . The density of 5-Chloropentanal is 1.006 . Its boiling point and other physical properties are not specified in the available resources.

Scientific Research Applications

Asymmetric Synthesis

  • Application in Asymmetric Synthesis : 5-Chloropentanal has been utilized in the asymmetric synthesis of (-)-1-hydroxyquinolizidinone, a compound that serves as a key intermediate in the syntheses of (-)-homopumilotoxin 223G and (-)-epiquinamide. This synthesis was achieved through a seven-step process, starting from readily available 5-chloropentanal, highlighting its importance in complex organic syntheses (Voituriez et al., 2007).

Role in Pharmacology and Food Science

  • Pharmacological and Food Science Research : Research on Chlorogenic acids (CGAs), which include compounds related to 5-Chloropentanal, has demonstrated significant health benefits. Studies indicate an inverse correlation between consumption of certain CGAs and the risk of metabolic syndromes and chronic diseases. CGAs like Chlorogenic acid (5-O-caffeoylquinic acid) have shown neuroprotective, cardiovascular protective, gastrointestinal protective, renoprotective, hepatoprotective, and anticarcinogenic effects. This comprehensive review of CGAs, including those related to 5-Chloropentanal, provides insights into their beneficial properties and mechanisms of action (Lu et al., 2020).

Neuroprotection Research

  • Investigation in Neuroprotection : A study on Chlorogenic acid (5-CQA), which is closely related to 5-Chloropentanal, aimed to explore its ability to pass through the blood-brain barrier and its distribution in rat brain for potential neuroprotective effects. The research used UHPLC–MS/MS method to determine the distribution of 5-CQA in the rat brain and its potential as a treatment for nervous system-related diseases. This study contributes to understanding the potential neuroprotective applications of compounds related to 5-Chloropentanal (Bai et al., 2023).

Electrosynthesis Research

  • Electrosynthesis Applications : The electroreduction of methyl 5-nitro-4-oxopentanate, closely related to 5-Chloropentanal, was explored for the production of 5-amino-4-oxopentanoic acid hydrochloride. This study provided insights into the yield and quality of the product under various conditions, highlighting the potential of electrosynthesis in the generation of compounds derived from 5-Chloropentanal (Konarev et al., 2007).

Safety And Hazards

5-Chloropentanal is classified as a dangerous substance . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

5-chloropentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c6-4-2-1-3-5-7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLHWEDEIKEQDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCl)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20349105
Record name 5-chloropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropentanal

CAS RN

20074-80-0
Record name 5-Chloropentanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20074-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloropentanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20349105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropentanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloropentanal
Reactant of Route 2
5-Chloropentanal
Reactant of Route 3
5-Chloropentanal
Reactant of Route 4
5-Chloropentanal
Reactant of Route 5
Reactant of Route 5
5-Chloropentanal
Reactant of Route 6
Reactant of Route 6
5-Chloropentanal

Citations

For This Compound
98
Citations
NC Deno, KA Eisenhardt, DG Pohl… - The Journal of …, 1974 - ACS Publications
… confirmed that only cyclopentanol and 5-chloropentanal were … Attempts to distil the acetylated product gave 5-chloropentanal, … the most attractive method for preparing 5-chloropentanal. …
Number of citations: 5 pubs.acs.org
JP Ward - Tetrahedron Letters, 1965 - Elsevier
… While preparing 4-chlorobutanal(Ia) 2) and 5-chloropentanal (Ib) 3) by the Rosenmund reduction of 4-chlorobuteroyl chloride and 5-chlorovaleroyl chloride in xylene we isolated from …
Number of citations: 1 www.sciencedirect.com
AI Meyers, GR Malone, HW Adickes - Tetrahedron Letters, 1970 - Elsevier
… (92%) was reduced’ without purification to the corresponding tetrahydro-1, 3-oxazine(THO) 2 using aqueous sodium borohydride, which was cleaved (oxalic acid) to 5-chloropentanal? …
Number of citations: 3 www.sciencedirect.com
A Voituriez, F Ferreira, A Pérez-Luna, F Chemla - Organic Letters, 2007 - ACS Publications
… The short and efficient asymmetric synthesis of (−)-1-hydroxyquinolizidinone was achieved in seven steps and 25.2% overall yield from readily available 5-chloropentanal. It is a key …
Number of citations: 60 pubs.acs.org
RW Alder, P Eastment, RE Moss, RB Sessions… - Tetrahedron …, 1982 - Elsevier
… Condensation of 4-chlorobutanal and 5-chloropentanal with six cyclic dlamlnes gave twelve ct-amlnoammonlum salts, cleavage of these with LlAlH gave medium-ring blcycllc dlamlnes …
Number of citations: 29 www.sciencedirect.com
AJ Miller - 1992 - elibrary.ru
… The synthesis of 1,7-diazabicyclo(5.5.5) heptadecane (I-7) was attempted by a route involving two consecutive condensation reactions of (II-10) with 5-chloropentanal, each followed by …
Number of citations: 2 elibrary.ru
ME Kuehne, WG Earley - Tetrahedron, 1983 - Elsevier
Condensation of methyl 1,2,3,4,5,6-hexahydroazepino[4,5-b]indole-5-carboxylate (5) with the ethylene ketal of 2-acetyl-5-chloropentanal, followed by reactions with triethylamine and …
Number of citations: 47 www.sciencedirect.com
J Hájíček, J Trojánek - Collection of Czechoslovak Chemical …, 1982 - cccc.uochb.cas.cz
… For the preparation of the second component, ie 2-allyl-5-chloropentanal (XVI), we used 4-pentenal13 (XVII) as starting component which was reacted with cyclohexylamine to give …
Number of citations: 3 cccc.uochb.cas.cz
Q Tian, J Bai, B Chen, G Zhang - Organic letters, 2016 - ACS Publications
… For comparison, 2-chloromethyl indene was also prepared and subjected to the standard conditions; to our delight, the coupling with dihydrocinnamaldehyde and 5-chloropentanal …
Number of citations: 37 pubs.acs.org
E Iwasaki, T Nakayama, Y Matsumi… - The Journal of …, 2008 - ACS Publications
… Reference spectra for 2-, 3-, 4-, and 5-chloropentanal are not available, and we are not able to provide any information concerning the relative importance of hydrogen abstraction in the …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.